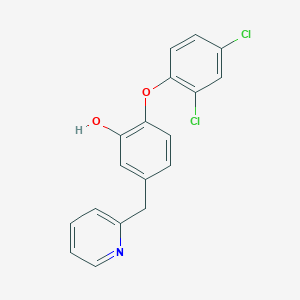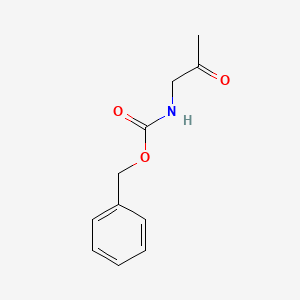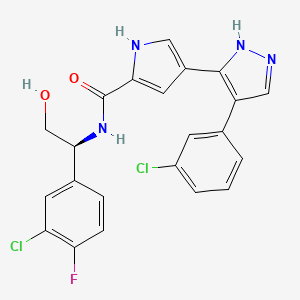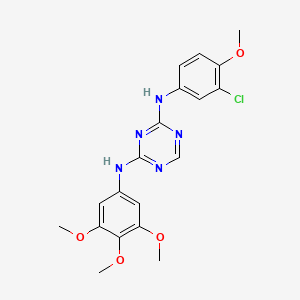![molecular formula C21H13N3O3 B10758012 7-Carboxy-5-Hydroxy-12,13-Dihydro-6h-Indolo[2,3-A]pyrrolo[3,4-C]carbazole](/img/structure/B10758012.png)
7-Carboxy-5-Hydroxy-12,13-Dihydro-6h-Indolo[2,3-A]pyrrolo[3,4-C]carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Preparation Methods
The synthesis of 7-carboxy-5-hydroxy-12,13-dihydro-6H-indolo[2,3-a]pyrrolo[3,4-c]carbazole involves multiple steps. One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the indolocarbazole core. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product . Industrial production methods may involve optimization of these conditions to increase yield and purity.
Chemical Reactions Analysis
7-carboxy-5-hydroxy-12,13-dihydro-6H-indolo[2,3-a]pyrrolo[3,4-c]carbazole undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used, but they typically involve modifications to the functional groups present on the indolocarbazole core.
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an inhibitor of protein kinases, which are enzymes that play a crucial role in cell signaling and regulation . In medicine, it has shown promise as a potential therapeutic agent for the treatment of various diseases, including cancer . Additionally, it has applications in the industry as a component in the development of new materials and technologies.
Mechanism of Action
The mechanism of action of 7-carboxy-5-hydroxy-12,13-dihydro-6H-indolo[2,3-a]pyrrolo[3,4-c]carbazole involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these enzymes, the compound can disrupt cell signaling pathways, leading to various biological effects . The exact pathways involved depend on the specific context in which the compound is used, but they generally involve the modulation of cellular processes like proliferation, differentiation, and apoptosis.
Comparison with Similar Compounds
7-carboxy-5-hydroxy-12,13-dihydro-6H-indolo[2,3-a]pyrrolo[3,4-c]carbazole is unique compared to other similar compounds due to its specific structure and functional groups. Similar compounds include other indolocarbazoles, such as 12,13-dihydro-3,9-dimethoxy-5H-indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7-dione . These compounds share a similar core structure but differ in their substituents, which can lead to different chemical and biological properties.
Properties
Molecular Formula |
C21H13N3O3 |
|---|---|
Molecular Weight |
355.3 g/mol |
IUPAC Name |
14-hydroxy-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1(16),2(10),4,6,8,11,14,17,19,21-decaene-12-carboxylic acid |
InChI |
InChI=1S/C21H13N3O3/c25-20-16-14-10-6-2-4-8-12(10)23-18(14)17-13(15(16)19(24-20)21(26)27)9-5-1-3-7-11(9)22-17/h1-8,22-25H,(H,26,27) |
InChI Key |
LTOZELYBRTWMHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C4=C(C5=CC=CC=C5N4)C6=C(NC(=C36)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(7-Hydroxy-naphthalen-1-YL)-oxalyl-amino]-benzoic acid](/img/structure/B10757937.png)


![4-Methyl-pentanoic acid {1-[4-guanidino-1-(thiazole-2-carbonyl)-butylcarbamoyl]-2-methyl-propyl}-amide](/img/structure/B10757961.png)
![2-(5-Chloro-2-Thienyl)-N-{(3s)-1-[(1s)-1-Methyl-2-Morpholin-4-Yl-2-Oxoethyl]-2-Oxopyrrolidin-3-Yl}ethanesulfonamide](/img/structure/B10757977.png)


![3-(9-hydroxy-1,3-dioxo-4-phenyl-2,3-dihydropyrrolo[3,4-c]carbazol-6(1H)-yl)propanoic acid](/img/structure/B10757985.png)
![N-[7-(3-Aminophenyl)-5-methoxy-1,3-benzoxazol-2-YL]-2,5-dichlorobenzenesulfonamide](/img/structure/B10757987.png)
![[{2-bromo-4-[(2R)-3-oxo-2,3-diphenylpropyl]phenyl}(difluoro)methyl]phosphonic acid](/img/structure/B10757993.png)


![5-{4-[(3,5-Difluorobenzyl)amino]phenyl}-6-ethylpyrimidine-2,4-diamine](/img/structure/B10758018.png)
![[2'-hydroxy-3'-(1H-pyrrolo[3,2-c]pyridin-2-yl)-biphenyl-3-ylmethyl]-urea](/img/structure/B10758022.png)
